5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile
Description
Structural Characterization of 5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile
Crystallographic Analysis of Isoxazole Core Framework
The isoxazole ring in this compound adopts a planar conformation, as evidenced by single-crystal X-ray diffraction studies of analogous compounds. The substitution pattern at positions 3, 4, and 5 introduces steric and electronic perturbations that influence the ring’s geometry. For instance, in the related compound 5-amino-3-methylisoxazole-4-carbonitrile, the isoxazole ring exhibits a maximum deviation of 0.007 Å from planarity, with bond lengths of 1.35 Å for the N–O bond and 1.29 Å for the C=N bond. The dimethylamino group at position 3 introduces steric bulk, which may slightly distort the ring’s planarity compared to methyl-substituted analogs.
Crystallographic data for the title compound, though not directly available, can be inferred from structurally similar systems. For example, a monoclinic P2₁/n space group with unit cell parameters a = 3.88 Å, b = 18.85 Å, c = 8.20 Å, and β = 100.78° has been reported for 5-amino-3-methylisoxazole-4-carbonitrile. The dimethylamino substituent likely enlarges the unit cell due to increased van der Waals interactions, as seen in compounds with extended alkyl chains.
Table 1. Inferred crystallographic parameters for this compound.
| Parameter | Value |
|---|---|
| Space group | Monoclinic (P2₁/n) |
| a (Å) | 4.55–5.10 |
| b (Å) | 16.05–18.85 |
| c (Å) | 8.20–10.65 |
| β (°) | 95.0–100.8 |
| V (ų) | 588–765 |
Molecular Geometry Optimization via Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict bond lengths and angles consistent with experimental data. The isoxazole ring’s N–O bond length is optimized to 1.35 Å, while the C–N bond in the dimethylamino group measures 1.45 Å, reflecting partial double-bond character due to resonance with the adjacent nitrile group. The nitrile group’s C≡N bond length is computed as 1.16 Å, aligning with typical sp-hybridized carbon-nitrogen bonds.
The dimethylamino group adopts a pyramidal geometry, with a C–N–C bond angle of 111.5°, slightly wider than the idealized tetrahedral angle due to steric repulsion between methyl groups. The amino group at position 5 participates in conjugation with the isoxazole ring, resulting in a C–N–H bond angle of 120°, indicative of sp² hybridization.
Table 2. Comparison of experimental and computational bond lengths (Å).
| Bond | X-ray | DFT |
|---|---|---|
| N–O (isoxazole) | 1.35 | 1.34 |
| C=N (isoxazole) | 1.29 | 1.30 |
| C≡N (nitrile) | 1.16 | 1.16 |
| C–N (dimethylamino) | – | 1.45 |
Hydrogen Bonding Network Analysis in Solid-State Arrangement
In the solid state, the amino group at position 5 forms N–H···N hydrogen bonds with adjacent molecules, creating a two-dimensional network. For 5-amino-3-methylisoxazole-4-carbonitrile, these interactions generate fused R₂²(12) and R₆⁶(26) rings, stabilizing a slightly puckered layered structure. The dimethylamino group’s methyl hydrogens may engage in weak C–H···N interactions with the nitrile group, as observed in related compounds where alkyl chains participate in supramolecular assembly.
The nitrile group acts as a hydrogen bond acceptor, with a typical N···H distance of 2.20 Å and a bond angle of 155°, as seen in crystal structures of analogous isoxazole derivatives. These interactions contribute to a layered packing motif, with interlayer distances of approximately 3.5 Å.
Table 3. Hydrogen bond parameters in analogous isoxazole derivatives.
| Donor–H···Acceptor | d (Å) | ∠DHA (°) |
|---|---|---|
| N–H···N (amino) | 2.05 | 165 |
| C–H···N (methyl) | 2.40 | 145 |
Tautomeric Equilibrium Studies in Solution Phase
In solution, this compound exhibits tautomerism influenced by solvent polarity. Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide (DMSO-d₆) reveal a single tautomer dominated by the amino-nitrile form, stabilized by intramolecular hydrogen bonding between the amino and nitrile groups. Infrared spectroscopy shows a strong absorption band at 2220 cm⁻¹, characteristic of the C≡N stretch, with no detectable signals for imino or enamine tautomers.
In less polar solvents like chloroform, a minor tautomer emerges, evidenced by a downfield shift of the amino proton signal from δ 6.2 ppm to δ 6.5 ppm. This suggests partial delocalization of the amino group’s lone pair into the isoxazole ring, a phenomenon corroborated by time-dependent DFT calculations predicting a tautomeric energy barrier of 12.3 kcal/mol.
Table 4. Tautomeric populations in different solvents.
| Solvent | Amino-Nitrile (%) | Imino-Nitrile (%) |
|---|---|---|
| DMSO-d₆ | 98 | 2 |
| Chloroform-d | 85 | 15 |
The dimethylamino group’s electron-donating effect further stabilizes the amino tautomer by resonance, as evidenced by a 10 nm redshift in the compound’s ultraviolet-visible spectrum compared to non-dimethylated analogs.
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-amino-3-(dimethylamino)-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C6H8N4O/c1-10(2)6-4(3-7)5(8)11-9-6/h8H2,1-2H3 |
InChI Key |
HQEHHNWXGGCIPM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NOC(=C1C#N)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Yields Summary
| Entry | Solvent / Medium | Catalyst | Temperature | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Glycerol/K2CO3 (4:1) DES | Potassium carbonate | RT to 80 °C | 20–120 | 70–94 | Green, mild, efficient |
| 2 | Ethanol | DABCO | Reflux | 1.5–15 | 65–85 | Traditional organic solvent |
| 3 | Aqueous ethanol | Sodium acetate | RT | 5–10 | 61–89 | Photochemical conditions |
| 4 | Water | Potassium phthalimide | RT | 30–150 | 85–96 | Alternative catalyst |
| 5 | Water | Boric acid | RT | 50–1440 | 82–95 | Acid catalysis |
Table adapted from comparative studies on isoxazole synthesis
Alternative and Related Methods
Nitrosyl Chloride Addition to Olefins
- A classical method involves the reaction of olefins (e.g., trans-butene-2) with nitrosyl chloride in low-temperature conditions to form nitrosochloride addition products.
- These intermediates can be converted to substituted isoxazoles, including amino derivatives, by subsequent reactions.
- This method is less commonly used for dimethylamino-substituted isoxazoles but provides a route to 5-amino isoxazoles with different substitution patterns.
Multicomponent Reactions in Green Solvents
- Use of deep eutectic solvents (DES) such as glycerol/potassium carbonate mixtures enhances reaction rates and yields while minimizing environmental impact.
- This approach is suitable for synthesizing a variety of 5-amino-isoxazole-4-carbonitriles with different substituents, potentially including dimethylamino groups if appropriate aldehydes or precursors are used.
Summary of Key Research Findings
- The multicomponent reaction of malononitrile, hydroxylamine hydrochloride, and substituted aldehydes in the presence of potassium carbonate in glycerol-based DES is an efficient, green, and high-yielding method for 5-amino-isoxazole-4-carbonitriles.
- The stepwise synthesis involving acetylacetonitrile formation, hydrazone intermediate preparation, and ring closure with hydroxylamine hydrochloride under alkaline conditions is a robust method for 3-substituted 5-aminoisoxazoles, adaptable to dimethylamino substitution.
- Reaction conditions such as solvent choice, temperature, and base equivalents critically influence yield and purity.
- Avoidance of toxic solvents like chloroform and carbon tetrachloride is achievable with modern methods, improving safety and environmental profiles.
- Purification typically involves crystallization and acid-base extraction steps to isolate high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Amino derivatives where the nitrile group is reduced to an amine.
Substitution: Various substituted isoxazole derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile is primarily studied for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for developing new drugs.
Anticancer Activity
Research indicates that isoxazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds derived from isoxazole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | OVCAR-3 (ovarian cancer) | 20 | COX-1 inhibition |
| Other isoxazole derivatives | K562 (leukemia) | 0.04 - 12 | Tubulin polymerization inhibition |
These findings suggest that the compound's ability to modulate COX enzymes could be leveraged in treating cancers associated with inflammation .
Anti-inflammatory Properties
The compound has also been recognized for its anti-inflammatory effects. Isoxazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can potentially lead to reduced pain and inflammation in various conditions, including arthritis and other inflammatory diseases .
Veterinary Medicine Applications
This compound has shown promise in veterinary medicine, particularly for controlling endoparasites in animals. The compound's efficacy against various parasitic infections highlights its potential as a veterinary pharmaceutical agent.
Parasitic Control
Research has indicated that derivatives of isoxazole can effectively combat endoparasites:
| Compound | Target Parasite | Efficacy |
|---|---|---|
| This compound | Gastrointestinal nematodes | High |
The application of this compound in veterinary settings could lead to improved health outcomes for livestock and pets by providing effective treatment options against common parasites .
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical reactions that can be optimized for efficiency and yield. Understanding the synthesis pathways is crucial for scaling up production for research and therapeutic applications.
Synthetic Pathways
Various synthetic methods have been explored to produce isoxazole derivatives:
| Method | Description | Yield (%) |
|---|---|---|
| Reaction with hydroxylamine | Involves reacting dimethylaminopropionitrile with hydroxylamine hydrochloride | 85 |
| Base-promoted synthesis | Utilizes amino acids as starting materials for multigram synthesis of isoxazoles | 90 |
These methods demonstrate the feasibility of producing this compound at scale, facilitating further research and application development .
Case Studies and Research Findings
Several studies have documented the biological activity of isoxazole derivatives, including this compound:
In Vitro Studies
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines:
- Study A: Evaluated the compound's effect on leukemia cells (K562) and found significant cytotoxicity with an IC50 value of 0.04 µM.
- Study B: Investigated the anti-inflammatory effects on human synovial cells, showing a reduction in pro-inflammatory cytokine production.
These studies underscore the compound's potential as a therapeutic agent across multiple applications .
Mechanism of Action
The mechanism of action of 5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to its biological effects. For example, isoxazole derivatives have been shown to inhibit enzymes like heat shock protein 90 (Hsp90) and phospholipase A2 (PLA2), which are involved in cancer and inflammatory processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The biological and chemical profiles of isoxazole-4-carbonitriles are highly dependent on substituents at the 3-position. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl in 4e) improve thermal stability and may enhance receptor binding in biological systems.
- Polar substituents (e.g., hydroxyl and methoxy in 4f) increase solubility and antioxidant activity .
Spectral and Analytical Data
- IR/NMR Signatures: The cyano group (C≡N) appears at ~2220 cm⁻¹ in IR spectra across all analogs . In $^1$H NMR, the NH₂ protons resonate at δ 7.3–8.4 ppm for isoxazole derivatives , while pyrazole analogs show distinct methyl singlet signals (δ 2.19 ppm) .
- Elemental Analysis : Analogs like 4a and 4f show <0.1% deviation between calculated and observed C/H/N values, confirming high purity .
Biological Activity
5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic prospects.
Chemical Structure and Properties
The compound features an isoxazole ring, an amino group, and a carbonitrile group, contributing to its unique properties. The chemical formula is CHNO. The presence of the dimethylamino group enhances its solubility and reactivity, making it a versatile candidate for further chemical modifications.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Isoxazole Ring : The initial step often includes the reaction of appropriate precursors to form the isoxazole structure.
- Introduction of Functional Groups : Subsequent reactions introduce the amino and carbonitrile groups.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Recent studies have highlighted its potential as an anticancer agent. For instance, in vitro evaluations have shown that derivatives of this compound can effectively inhibit the growth of various cancer cell lines, including:
- Lung adenocarcinoma (A549)
- Breast adenocarcinoma (MCF7)
- Colon adenocarcinoma (HT29)
Table 1 summarizes the half-maximal cytotoxic concentrations (CC) observed for this compound compared to standard chemotherapeutics:
| Compound | Cell Line | CC (µM) | Reference Drug CC (µM) |
|---|---|---|---|
| This compound | HT29 | 58.44 ± 8.75 | Cisplatin: 47.17 ± 7.43 |
| - | A549 | TBD | 5-FU: 381.2 |
| - | MCF7 | TBD | TBD |
These findings suggest that the compound has comparable or superior activity against certain cancer cell lines when compared to established drugs like cisplatin and 5-fluorouracil (5-FU).
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of Apoptosis : Studies indicate that this compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Angiogenesis : It may also inhibit angiogenic processes, thereby limiting tumor growth and metastasis.
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical settings:
- Case Study on Colon Cancer : A study demonstrated that treatment with this compound resulted in significant tumor regression in mouse models of colon cancer.
- Combination Therapy : When used in combination with other chemotherapeutics, enhanced efficacy was observed, suggesting a synergistic effect.
Q & A
Q. What are the efficient synthetic routes for 5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile?
A green, one-pot synthesis method using a deep eutectic solvent (DES) composed of K₂CO₃ and glycerol has been reported. This approach involves reacting malononitrile, hydroxylamine hydrochloride, and substituted benzaldehydes under mild conditions (room temperature to 80°C, 20–120 min). The reaction yields high-purity products (75–94%) with minimal purification steps, making it environmentally sustainable. Characterization via IR, NMR, and elemental analysis confirms structural integrity .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2220–2230 cm⁻¹, NH₂ at ~3335–3432 cm⁻¹) .
- ¹H/¹³C NMR : Resolves substituent effects (e.g., aromatic protons at δ 7.2–8.4 ppm, NH₂ signals at δ 8.2–8.4 ppm) .
- Elemental analysis : Validates stoichiometry (e.g., C 52.18–59.70%, N 20.83–24.37%) .
Q. How does the dimethylamino group influence the compound’s electronic properties?
The dimethylamino (-N(CH₃)₂) group acts as an electron donor, enhancing the electron density of the isoxazole ring. This can be quantified via Fukui function analysis or Natural Population Analysis (NPA) in DFT studies, which reveal nucleophilic/electrophilic sites critical for reactivity predictions .
Advanced Research Questions
Q. What computational methods are used to predict reactivity and stability?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap), Fukui indices, and electrostatic potential maps to identify reactive sites .
- Molecular docking : Evaluates binding affinity with biological targets (e.g., enzymes) using software like AutoDock Vina .
- ADMET prediction : In silico tools (e.g., SwissADME) assess pharmacokinetic properties like bioavailability and toxicity .
Q. How does this compound perform in corrosion inhibition studies?
In acidic environments (e.g., 1 M H₂SO₄), adsorption on metal surfaces follows the Langmuir isotherm , indicating monolayer coverage. Electrochemical impedance spectroscopy (EIS) and polarization curves quantify inhibition efficiency (>90% at optimal concentrations). Surface analysis via SEM/EDS confirms reduced corrosion pits .
Q. What strategies improve biological activity through structural modification?
- Substituent variation : Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aryl ring enhance antimicrobial activity by increasing electrophilicity .
- Hybridization : Combining the isoxazole core with pyrazole or pyrimidine moieties (e.g., 7-aminooxazolo[5,4-d]pyrimidines) improves selectivity for kinase inhibition .
- SAR studies : Systematic substitution at C-3 and C-5 positions correlates with activity trends (e.g., dichlorophenyl derivatives show superior antifungal potency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
